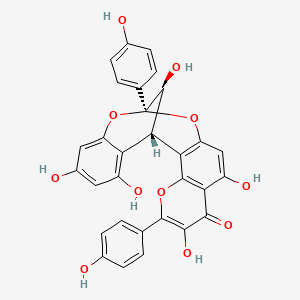
Ephedrannin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ephedrannin A is a type of proanthocyanidin, specifically an A-type proanthocyanidin, isolated from the stems of Ephedra sinica, a plant known for its medicinal properties in traditional Chinese medicine. This compound is part of a group of compounds that include dimers, trimers, and tetramers of catechin and epicatechin units. These compounds are known for their antimicrobial activities and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ephedrannin A involves the extraction of proanthocyanidins from the stems of Ephedra sinica. The process typically includes:
Extraction: The stems are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Fractionation: The crude extract is fractionated using solvents of varying polarity to separate different classes of compounds.
Purification: The fractions containing proanthocyanidins are further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Identification: The purified compounds are identified and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale. This would involve:
Large-scale extraction: Using industrial-grade solvents and equipment to extract proanthocyanidins from large quantities of Ephedra sinica stems.
Automated fractionation and purification: Utilizing automated chromatographic systems to efficiently separate and purify the desired compounds.
Quality control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ephedrannin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the quinones back to their original proanthocyanidin forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Ephedrannin A has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of proanthocyanidins.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Medicine: Explored for its potential health benefits, including antioxidant and anti-inflammatory effects.
Industry: Used in the development of natural preservatives and health supplements.
Mechanism of Action
The mechanism of action of Ephedrannin A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant activity: this compound scavenges free radicals and reduces oxidative stress.
Antimicrobial activity: It disrupts the cell membranes of bacteria and fungi, leading to cell death.
Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Ephedrannin A is unique among proanthocyanidins due to its specific structure and biological activities. Similar compounds include:
Ephedrannin B: Another proanthocyanidin from Ephedra sinica with similar but distinct properties.
Catechin: A monomeric unit found in proanthocyanidins with antioxidant properties.
Epicatechin: Another monomeric unit with similar properties to catechin.
This compound stands out due to its specific dimeric, trimeric, and tetrameric forms, which contribute to its unique biological activities and potential health benefits.
Properties
CAS No. |
82001-39-6 |
|---|---|
Molecular Formula |
C30H20O11 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(1S,13R)-6,9,17,19,21-pentahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),5,9,15,17,19-heptaen-7-one |
InChI |
InChI=1S/C30H20O11/c31-14-5-1-12(2-6-14)27-26(37)25(36)22-18(35)11-20-23(28(22)39-27)24-21-17(34)9-16(33)10-19(21)40-30(41-20,29(24)38)13-3-7-15(32)8-4-13/h1-11,24,29,31-35,37-38H/t24-,29?,30+/m0/s1 |
InChI Key |
GPBSBBVDERLESN-DHSZNAABSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)O[C@@]5(C([C@H]4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C4=C(C=C3O)OC5(C(C4C6=C(C=C(C=C6O5)O)O)O)C7=CC=C(C=C7)O)O)O |
melting_point |
360°C |
physical_description |
Solid |
Synonyms |
ephedrannin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1259283.png)
![(1R,3R,5R,7R,9R,10S,12R,14R)-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane](/img/structure/B1259284.png)
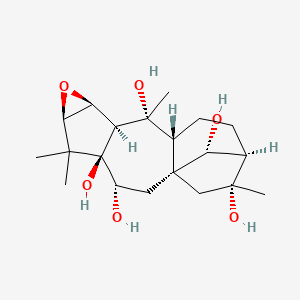
![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)
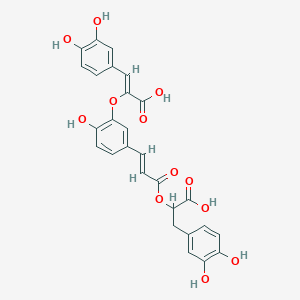
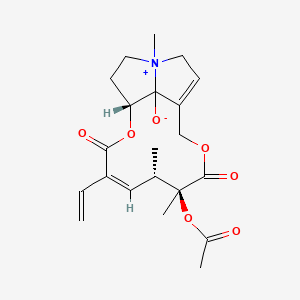



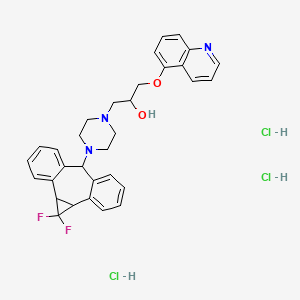
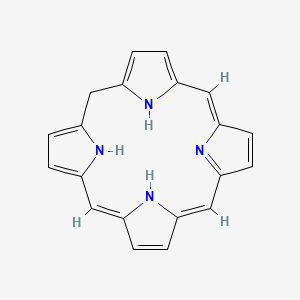
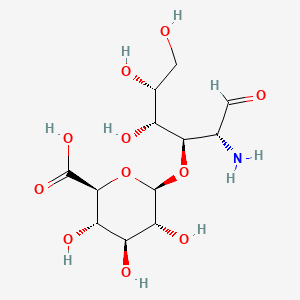
![ethyl 2-[3-[2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]ethyl]phenoxy]acetate](/img/structure/B1259304.png)
![1-S-[(1Z)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1259306.png)
